An In-depth Technical Guide to PEG2-Cl: Structure, Synthesis, and Applications
An In-depth Technical Guide to PEG2-Cl: Structure, Synthesis, and Applications
Introduction
PEG2-Cl, in its most fundamental form, refers to 2-(2-chloroethoxy)ethanol . This bifunctional molecule is a cornerstone in various fields of chemical synthesis, particularly for researchers, scientists, and professionals in drug development. Its structure, comprising a diethylene glycol (PEG2) backbone with a terminal chloro group and a hydroxyl group, makes it a versatile building block for introducing hydrophilic spacers and for conjugation chemistries. This guide provides a comprehensive overview of the core structure of PEG2-Cl, its synthesis, reactivity, and significant applications, with a focus on its role in the pharmaceutical industry.
Core Structure and Physicochemical Properties
2-(2-Chloroethoxy)ethanol is also known by several synonyms, including diethylene glycol monochlorohydrin and 2-chloroethyl 2-hydroxyethyl ether.[1][2] Its linear structure contains a reactive primary alkyl chloride and a primary alcohol, enabling sequential or selective functionalization.
Table 1: Physicochemical Properties of 2-(2-Chloroethoxy)ethanol
| Property | Value | Reference |
| Molecular Formula | C4H9ClO2 | [1][3] |
| Molecular Weight | 124.57 g/mol | [3][4] |
| CAS Number | 628-89-7 | [3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 79-81 °C at 5 mmHg | [1][3][4][5] |
| Density | 1.18 g/mL at 25 °C | [1][3][4][5] |
| Refractive Index (n20/D) | 1.452 | [4][5] |
| Flash Point | 90 °C (194 °F) | [3][4] |
| Solubility | Soluble in water | [3] |
Synthesis of 2-(2-Chloroethoxy)ethanol
The industrial synthesis of 2-(2-chloroethoxy)ethanol typically involves the selective chlorination of diethylene glycol. Several methods have been developed to achieve this transformation with high yield and purity.
Common Synthetic Routes:
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Reaction with Thionyl Chloride: A prevalent method involves the reaction of diethylene glycol with thionyl chloride (SOCl₂). To favor monosubstitution, the hydroxyl groups of diethylene glycol can be temporarily protected, for example, by reacting with boric acid to form a borate ester intermediate. This intermediate is then treated with thionyl chloride, followed by hydrolysis to yield the desired product.[6] This method offers mild reaction conditions and good yields.[6][7]
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Reaction with Hydrogen Chloride: Another approach is the direct reaction of diethylene glycol with hydrogen chloride (HCl).[8] This method may require careful control of reaction conditions to minimize the formation of the dichloro-substituted byproduct.
Below is a generalized workflow for the synthesis of 2-(2-chloroethoxy)ethanol from diethylene glycol.
Reactivity and Chemical Behavior
The bifunctional nature of 2-(2-chloroethoxy)ethanol dictates its reactivity. The terminal chloro group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or oxidation. This dual reactivity allows it to be used as a versatile linker and intermediate in multi-step syntheses.[1][9]
Applications in Research and Drug Development
2-(2-Chloroethoxy)ethanol is a crucial intermediate in the synthesis of numerous organic compounds, from fine chemicals to Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to introduce a short, hydrophilic polyethylene glycol spacer is highly valuable in modifying the properties of molecules, such as increasing solubility and bioavailability.
Key Applications:
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of several drugs.[3] A notable example is the antipsychotic medication Quetiapine, where this molecule is incorporated into its core structure.[1][3][4][5]
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Functionalized Polymers: It is used in the preparation of functionalized polymers for biomedical applications, where the PEG unit can impart biocompatibility and water solubility.[1]
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Chemical Intermediate: It serves as a precursor for other important reagents, such as 2-(2-azidoethoxy)ethanol, which is used in "click chemistry" applications.[1][4][5]
Table 2: Examples of Molecules Synthesized from 2-(2-chloroethoxy)ethanol
| Synthesized Compound | Application/Field | Reference |
| Quetiapine | Antipsychotic Drug | [1][3][4][5] |
| 2-(2-Azidoethoxy)ethanol | Intermediate for Click Chemistry | [1][4][5] |
| o-Nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal | Chemical Intermediate | [1][4][5] |
| Functionalized Polymers | Biomedical Materials | [1] |
Experimental Protocol: Generalized Nucleophilic Substitution
The following is a generalized protocol for a nucleophilic substitution reaction at the chloro-terminus of 2-(2-chloroethoxy)ethanol, a common transformation in its application as a synthetic building block.
Objective: To replace the terminal chlorine with a nucleophile (e.g., an amine or azide).
Materials:
-
2-(2-chloroethoxy)ethanol
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Nucleophile (e.g., sodium azide or a primary/secondary amine)
-
Aprotic polar solvent (e.g., acetonitrile or DMF)
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Base (if required, e.g., K₂CO₃ for amine nucleophiles)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethoxy)ethanol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the nucleophile (typically 1.1 to 1.5 molar equivalents). If a base is required, it is added at this stage.
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Reaction Conditions: Stir the mixture at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 50-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product is typically isolated by quenching the reaction (e.g., with water), followed by extraction with an organic solvent.
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified, often by vacuum distillation or column chromatography, to yield the desired functionalized PEG2 derivative.
This protocol is a general guideline and specific conditions will vary depending on the nucleophile and scale of the reaction.
Conclusion
2-(2-Chloroethoxy)ethanol, the core structure of PEG2-Cl, is a highly valuable and versatile molecule in chemical synthesis. Its bifunctional nature, combining a reactive chloride with a modifiable hydroxyl group, makes it an essential building block for researchers in academia and industry. Its significant role as an intermediate in the production of pharmaceuticals, such as Quetiapine, underscores its importance in drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating complex and functional molecules.
References
- 1. 2-(2-Chloroethoxy)ethanol CAS 628-89-7 [benchchem.com]
- 2. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-(2-Chloroethoxy)ethanol 99 628-89-7 [sigmaaldrich.com]
- 5. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]
- 6. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
